molecular formula C21H14F3N5O2 B2588674 2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline CAS No. 1396749-54-4

2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline

Cat. No.: B2588674
CAS No.: 1396749-54-4
M. Wt: 425.371
InChI Key: MDTCPMBMYVXDNW-UHFFFAOYSA-N
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Description

The compound 2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline is a heterocyclic molecule featuring:

  • Quinoxaline core: A bicyclic aromatic system with two nitrogen atoms, known for its role in medicinal chemistry due to π-π stacking and hydrogen-bonding capabilities.
  • Azetidine ring: A strained four-membered nitrogen-containing ring, contributing conformational rigidity and metabolic stability.
  • 1,2,4-Oxadiazole substituent: A heterocycle with one oxygen and two nitrogen atoms, linked to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

quinoxalin-2-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O2/c22-21(23,24)14-5-3-4-12(8-14)18-27-19(31-28-18)13-10-29(11-13)20(30)17-9-25-15-6-1-2-7-16(15)26-17/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTCPMBMYVXDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents .

Chemical Reactions Analysis

Types of Reactions

2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole and azetidine rings contribute to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Heterocyclic Substituent Key Functional Groups Reference
Target Compound Quinoxaline 1,2,4-Oxadiazole + azetidine Trifluoromethylphenyl -
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline 1,2,4-Oxadiazole (methoxy-linked) Phenyl
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-... Benzimidazole Triazole-thiazole Fluorophenyl/Bromophenyl/etc.
4,4'-[1,2-Bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]... Quinoxaline-derived Pyrazolone (fused system) Hydroxy, methylphenyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Sulfanyl group Trifluoromethyl, chlorophenyl
Key Observations:
  • Core Structure: The target compound’s quinoxaline core differs from quinoline () and benzimidazole (), offering distinct electronic profiles. Quinoxaline’s dual nitrogen atoms may enhance binding to metal ions or polar protein pockets compared to quinoline’s single nitrogen .
  • Functional Groups : The trifluoromethyl group in the target compound and ’s pyrazole derivative enhances hydrophobicity, but the absence of sulfanyl or triazole-thiazole systems () may reduce metabolic susceptibility .

Physical and Chemical Properties

  • Solubility : The trifluoromethyl group increases hydrophobicity, which may necessitate formulation aids compared to ’s polar triazole-thiazole derivatives .
  • Crystallinity: ’s compound forms a stable monohydrate, while the target compound’s azetidine and oxadiazole groups may favor amorphous solid states .

Biological Activity

The compound 2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several key features:

  • Azetidine ring : A four-membered saturated heterocyclic compound.
  • Oxadiazole moiety : Known for its diverse biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and trifluoromethyl groups exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole compounds can exhibit potent anticancer effects. For example:

  • In vitro studies : The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range. For instance, a related compound demonstrated IC50 values of 0.051 µM against pancreatic adenocarcinoma BxPC-3 cells and 0.066 µM against Panc-1 cells .
  • Mechanism of action : The anticancer activity is believed to be linked to DNA intercalation and disruption of cellular processes involved in proliferation.

Antimicrobial Activity

Compounds similar to the one have been evaluated for their antimicrobial properties:

  • Activity against bacteria and fungi : Some derivatives have shown effectiveness against a range of bacterial strains, indicating potential as antimicrobial agents.

Data Table: Summary of Biological Activities

Compound NameStructural FeaturesBiological ActivityIC50 Values
2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxalineAzetidine ring, oxadiazole moietyAnticancer~0.051 µM (BxPC-3)
Related Oxadiazole DerivativeTrifluoromethyl groupAntimicrobialVariable (dependent on structure)
Quinazolinone DerivativeContains oxadiazoleAntitumor0.36 µM (normal fibroblasts)

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various derivatives containing oxadiazole rings. The results indicated that structural modifications significantly impacted their potency against cancer cell lines. The presence of trifluoromethyl groups was correlated with increased potency .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism behind the anticancer activity of oxadiazole-containing compounds. The findings suggested that these compounds could effectively intercalate into DNA, disrupting replication processes and leading to apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline?

  • Methodology : The synthesis involves multi-step organic reactions. Key steps include:
  • Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in solvents like ethanol or THF .
  • Azetidine functionalization : Coupling the oxadiazole-azetidine intermediate with quinoxaline via amide bond formation using coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm azetidine C=O coupling (δ ~170 ppm) and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Detect oxadiazole C=N stretches (~1600 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Elemental analysis : Verify C, H, N, F content within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodology :
  • Enzyme inhibition : Test against COX-1/COX-2 using fluorometric assays (IC₅₀ determination) .
  • Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Methodology :
  • Comparative SAR analysis : Map substituent effects (e.g., trifluoromethyl vs. chlorophenyl) on target binding using data from analogs (Table 1) .
  • Molecular dynamics simulations : Analyze binding stability of the oxadiazole-azetidine moiety in enzyme active sites (e.g., COX-2) .
  • Meta-analysis : Review inhibition profiles of quinoxaline derivatives (e.g., Quinoxaline A: 75% COX inhibition vs. TBD for fluorophenyl analogs) to identify trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :
  • Solvent screening : Compare polar aprotic solvents (DMF vs. DMSO) for cyclocondensation efficiency .
  • Catalyst optimization : Test Cu(I)/Pd-based catalysts for azetidine-quinoxaline coupling (yields improve from 60% to 85% with Pd(PPh₃)₄) .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., oxadiazole ring closure) .

Q. How does computational modeling support SAR studies for this compound?

  • Methodology :
  • Docking studies : Use AutoDock Vina to predict binding poses in COX-2 (PDB: 5KIR). The trifluoromethyl group shows hydrophobic interactions with Leu-384 .
  • DFT calculations : Evaluate electron-withdrawing effects of the oxadiazole ring on azetidine’s carbonyl reactivity (HOMO-LUMO gaps <3 eV) .
  • ADMET prediction : SwissADME analysis for bioavailability (LogP ~3.2, TPSA ~85 Ų) .

Q. What analytical techniques resolve structural ambiguities in analogs?

  • Methodology :
  • X-ray crystallography : Determine crystal packing of the oxadiazole-azetidine core (e.g., C–O bond lengths ~1.23 Å) .
  • 2D NMR (COSY, NOESY) : Assign stereochemistry in azetidine derivatives .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

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